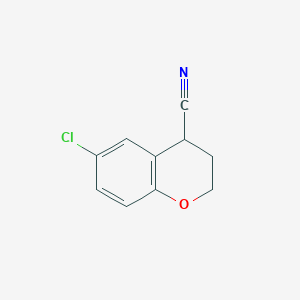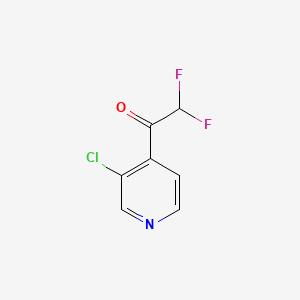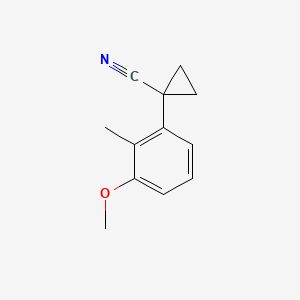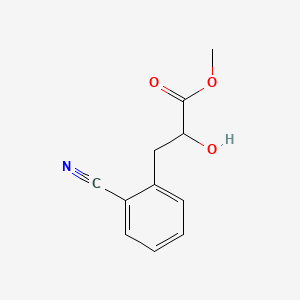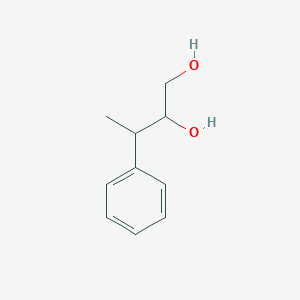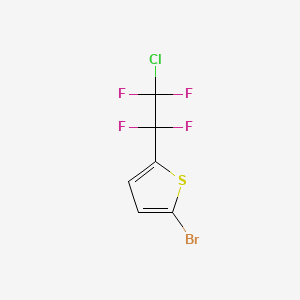
(r)-1,1,1-Trifluoro-2-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-1,1,1-trifluorohexan-2-ol is an organic compound characterized by the presence of a trifluoromethyl group attached to a hexanol backbone. This compound is notable for its chiral center at the second carbon, which gives it specific stereochemical properties. The trifluoromethyl group imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1,1,1-trifluorohexan-2-ol typically involves the introduction of the trifluoromethyl group into a hexanol precursor. One common method is the nucleophilic substitution reaction where a hexanol derivative reacts with a trifluoromethylating agent under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of (2R)-1,1,1-trifluorohexan-2-ol may involve more scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(2R)-1,1,1-trifluorohexan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(2R)-1,1,1-trifluorohexan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as increased stability and reactivity.
Mechanism of Action
The mechanism by which (2R)-1,1,1-trifluorohexan-2-ol exerts its effects involves its interaction with various molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes and receptors, altering their activity. This interaction can modulate biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved depend on the context of its application, such as in drug development or biochemical research.
Comparison with Similar Compounds
Similar Compounds
(2S)-1,1,1-trifluorohexan-2-ol: The enantiomer of (2R)-1,1,1-trifluorohexan-2-ol, with similar chemical properties but different biological activity.
1,1,1-trifluoropropan-2-ol: A shorter-chain analog with different physical and chemical properties.
1,1,1-trifluorobutan-2-ol: Another analog with a different chain length, affecting its reactivity and applications.
Uniqueness
(2R)-1,1,1-trifluorohexan-2-ol is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features confer distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications. Its ability to interact with specific molecular targets and pathways sets it apart from other similar compounds.
Properties
Molecular Formula |
C6H11F3O |
|---|---|
Molecular Weight |
156.15 g/mol |
IUPAC Name |
(2R)-1,1,1-trifluorohexan-2-ol |
InChI |
InChI=1S/C6H11F3O/c1-2-3-4-5(10)6(7,8)9/h5,10H,2-4H2,1H3/t5-/m1/s1 |
InChI Key |
XEFMITHAWQJMRT-RXMQYKEDSA-N |
Isomeric SMILES |
CCCC[C@H](C(F)(F)F)O |
Canonical SMILES |
CCCCC(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



